2-Bromo-2-methylbutanoic acid

Description

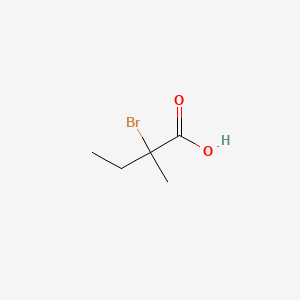

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-2-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c1-3-5(2,6)4(7)8/h3H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNBTWOPPCYKOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41242-50-6 | |

| Record name | 2-bromo-2-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 2 Methylbutanoic Acid

Direct Halogenation Approaches to 2-Bromo-2-methylbutanoic Acid

Direct halogenation methods involve the substitution of the alpha-hydrogen on the carboxylic acid chain. The most prominent of these is the Hell-Volhard-Zelinsky reaction, which is well-suited for the alpha-bromination of carboxylic acids like 2-methylbutanoic acid.

Alpha-Bromination of 2-Methylbutanoic Acid and its Derivatives

The quintessential method for the alpha-bromination of a carboxylic acid is the Hell-Volhard-Zelinsky (HVZ) reaction. byjus.comchemistry-reaction.com This reaction facilitates the conversion of 2-methylbutanoic acid into 2-bromo-2-methylbutanoic acid by treating the parent acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. core.ac.ukorganic-chemistry.org

The mechanism proceeds through several key steps:

Formation of Acyl Bromide : The carboxylic acid, 2-methylbutanoic acid, first reacts with phosphorus tribromide. The PBr₃ converts the carboxylic acid's hydroxyl group into a better leaving group, resulting in the formation of an acyl bromide (2-methylbutanoyl bromide). study.comwikipedia.org This intermediate is crucial because, unlike the carboxylic acid itself, it can readily enolize. core.ac.ukwikipedia.org

Enolization : The acyl bromide tautomerizes to its enol form. This step is typically catalyzed by the hydrogen bromide (HBr) generated in the first step. byjus.com

Alpha-Bromination : The electron-rich enol acts as a nucleophile and attacks a molecule of elemental bromine. This results in the selective bromination at the alpha-carbon, yielding 2-bromo-2-methylbutanoyl bromide. wikipedia.orgwikipedia.org

Hydrolysis : Finally, the addition of water hydrolyzes the α-bromo acyl bromide intermediate. byjus.comstudy.com This nucleophilic acyl substitution step regenerates the carboxylic acid functional group, yielding the final product, 2-bromo-2-methylbutanoic acid, and HBr. core.ac.uk

Optimization of Reaction Conditions for Yield and Purity of 2-Bromo-2-methylbutanoic Acid

The yield and purity of 2-bromo-2-methylbutanoic acid produced via the Hell-Volhard-Zelinsky reaction are highly dependent on the reaction conditions. Generally, the HVZ reaction is known for its harsh conditions, often requiring high temperatures and extended reaction times to proceed to completion. quora.com

Key parameters for optimization include:

Temperature : The reaction often requires heating to temperatures exceeding 100°C to facilitate both the formation of the acyl bromide and the subsequent bromination. wikipedia.org Precise temperature control is crucial to prevent side reactions and decomposition.

Reactant Stoichiometry : The ratio of bromine and the phosphorus catalyst to the carboxylic acid must be carefully controlled. A slight excess of bromine is typically used to ensure complete conversion of the enol intermediate. core.ac.uk The amount of phosphorus catalyst can be varied, with catalytic amounts being sufficient, though molar equivalents are sometimes used to increase the reaction rate. chemistry-reaction.com

Reaction Time : Sufficient time must be allowed for each step of the reaction to complete. Inadequate reaction times can lead to incomplete conversion and a mixture of starting material and product.

The following table illustrates typical parameters that are adjusted to optimize the synthesis of α-bromo carboxylic acids via the HVZ reaction.

| Parameter | Range | Purpose | Potential Issues |

| Temperature | 80°C - 140°C | To overcome activation energy for acyl bromide formation and bromination. | Degradation of starting material or product; increased side reactions. |

| PBr₃/P Ratio | 0.1 - 1.0 equivalents | To catalyze the formation of the reactive acyl bromide intermediate. | Insufficient catalyst leads to slow or incomplete reaction; excess is costly. |

| Bromine (Br₂) Ratio | 1.0 - 1.5 equivalents | To ensure complete bromination of the enol intermediate. | Excess bromine can lead to di-bromination (if possible) and requires removal. |

| Reaction Time | 2 - 24 hours | To allow the reaction to proceed to completion for maximum yield. | Prolonged heating can lead to byproduct formation and reduced purity. |

Indirect Synthetic Pathways to 2-Bromo-2-methylbutanoic Acid

While direct bromination is the most common route, indirect pathways offer alternative strategies for constructing the 2-bromo-2-methylbutanoic acid scaffold. These methods typically involve building the molecule from smaller precursors or using rearrangement reactions.

Carboxylic Acid Functionalization Strategies Incorporating Bromine and Methyl Groups

Indirect synthesis can be approached by constructing the carbon skeleton and introducing the necessary functional groups through a series of reactions. One potential strategy is based on the malonic ester synthesis, which is a versatile method for preparing substituted carboxylic acids. askfilo.com

A plausible, though not widely documented, pathway could involve the following conceptual steps:

Alkylation of a Malonic Ester Derivative : One could start with diethyl malonate. A sequential alkylation first with an ethyl halide (e.g., ethyl bromide) and then a methyl halide (e.g., methyl iodide) would yield diethyl ethyl(methyl)malonate.

Bromination : The resulting substituted malonic ester could then be brominated at the central carbon.

Hydrolysis and Decarboxylation : Subsequent hydrolysis of the tri-substituted malonic ester with strong acid or base, followed by heating, would cause decarboxylation (loss of one carboxyl group) to yield the final 2-bromo-2-methylbutanoic acid.

This functionalization strategy allows for the systematic incorporation of the required ethyl, methyl, and bromo groups onto a core building block before the final carboxylic acid is revealed.

Rearrangement Reactions Leading to the 2-Bromo-2-methylbutanoic Acid Scaffold

Rearrangement reactions provide another avenue for the synthesis of complex molecules from different starting materials. The Favorskii rearrangement, which converts α-halo ketones into carboxylic acid derivatives, could theoretically be adapted to form the 2-bromo-2-methylbutanoic acid structure. wikipedia.orgpurechemistry.org

This pathway would involve the synthesis of a specific α-bromo ketone precursor, such as 3-bromo-3-methylpentan-2-one. Treatment of this ketone with a base, such as sodium hydroxide (B78521), would initiate the rearrangement. study.com The proposed mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is then attacked by the hydroxide nucleophile. purechemistry.org The subsequent ring-opening of this intermediate would lead to a rearranged carboxylate salt, which upon acidic workup, could yield a branched carboxylic acid. While the standard Favorskii rearrangement results in the loss of the halogen, modifications and specific substrate design could potentially lead to scaffolds like the target molecule, though this remains a speculative and non-standard approach for this particular compound.

Multi-Step Synthesis from Simpler Precursors of 2-Bromo-2-methylbutanoic Acid

The synthesis of 2-bromo-2-methylbutanoic acid can be effectively achieved through a multi-step process commencing with simpler, more readily available precursors. A common and logical synthetic route involves two primary stages: first, the synthesis of the parent carboxylic acid, 2-methylbutanoic acid, followed by its alpha-bromination to yield the final product. This methodology allows for the construction of the target molecule from basic starting materials.

A well-established method for the synthesis of 2-methylbutanoic acid is through a Grignard reaction. wikipedia.orgbrainly.in This is then followed by the Hell-Volhard-Zelinsky (HVZ) reaction, a classic method for the α-halogenation of carboxylic acids. masterorganicchemistry.comalfa-chemistry.com

Step 1: Synthesis of 2-Methylbutanoic Acid via Grignard Reagent

The initial step involves the preparation of a Grignard reagent from a suitable alkyl halide, such as 2-chlorobutane (B165301). brainly.in The Grignard reagent is then reacted with carbon dioxide (in the form of dry ice) followed by an acidic workup to produce 2-methylbutanoic acid. wikipedia.orgbrainly.in

Step 2: α-Bromination of 2-Methylbutanoic Acid via Hell-Volhard-Zelinsky Reaction

The second step employs the Hell-Volhard-Zelinsky (HVZ) reaction to introduce a bromine atom at the alpha-carbon of the carboxylic acid. masterorganicchemistry.com This reaction typically involves treating the carboxylic acid with bromine and a catalytic amount of phosphorus tribromide (PBr₃). masterorganicchemistry.comalfa-chemistry.com The reaction proceeds through the formation of an acyl bromide intermediate, which then enolizes. nrochemistry.comlibretexts.org This enol form subsequently reacts with bromine to afford the α-bromo acyl bromide, which is then hydrolyzed to the final product, 2-bromo-2-methylbutanoic acid. masterorganicchemistry.comnrochemistry.com

The following data table provides a summary of this multi-step synthesis.

| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1 | 2-Chlorobutane | 1. Magnesium (Mg) in dry ether 2. Carbon Dioxide (CO₂) 3. Acidic workup (e.g., H₃O⁺) | 2-Methylbutanoic acid | Grignard Reaction |

| 2 | 2-Methylbutanoic acid | 1. Bromine (Br₂) 2. Phosphorus tribromide (PBr₃, catalytic) 3. Water (H₂O) for workup | 2-Bromo-2-methylbutanoic acid | Hell-Volhard-Zelinsky Reaction |

Detailed Research Findings

The first stage of this synthesis, the formation of 2-methylbutanoic acid, relies on the nucleophilic character of the Grignard reagent. The magnesium metal inserts into the carbon-chlorine bond of 2-chlorobutane in an ether solvent to form the Grignard reagent, sec-butylmagnesium chloride. brainly.in This reagent is a potent nucleophile and readily attacks the electrophilic carbon of carbon dioxide. brainly.in Subsequent protonation with a dilute acid yields the target carboxylic acid. brainly.in

The second stage, the Hell-Volhard-Zelinsky reaction, is a robust method for the selective α-bromination of carboxylic acids. organic-chemistry.org The reaction is initiated by the conversion of the carboxylic acid to an acyl bromide by phosphorus tribromide. masterorganicchemistry.comnrochemistry.com The acyl bromide then tautomerizes to its enol form. nrochemistry.com This enol intermediate is crucial as it provides the nucleophilic α-carbon that reacts with bromine. byjus.com The final step is the hydrolysis of the α-bromo acyl bromide to give the α-bromo carboxylic acid. masterorganicchemistry.com The reaction conditions for the HVZ reaction can be quite harsh, often requiring high temperatures and extended reaction times. alfa-chemistry.comnrochemistry.com

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 2 Methylbutanoic Acid

Nucleophilic Substitution Reactions Involving the Bromine Atom in 2-Bromo-2-methylbutanoic Acid

The bromine atom in 2-bromo-2-methylbutanoic acid is attached to a tertiary carbon, which significantly influences the mechanism of nucleophilic substitution reactions. Due to the steric hindrance around the reaction center, the direct backside attack required for a bimolecular (SN2) mechanism is highly disfavored. libretexts.org Instead, these reactions predominantly proceed through a unimolecular (SN1) pathway. youtube.comchegg.com This mechanism involves a two-step process: the rate-determining step is the spontaneous dissociation of the bromide leaving group to form a stable tertiary carbocation intermediate, which is then rapidly attacked by a nucleophile. libretexts.orgaskfilo.com

Oxygen-containing nucleophiles, such as water, hydroxide (B78521) ions, and alcohols, readily react with 2-bromo-2-methylbutanoic acid. In the presence of a weak nucleophile like water or alcohol (solvolysis), the reaction follows an SN1 mechanism to yield 2-hydroxy-2-methylbutanoic acid or the corresponding ether. When a strong nucleophile like the hydroxide ion is used, the SN1 pathway is still favored over SN2 due to the tertiary nature of the substrate. youtube.comaskfilo.com However, with strong bases, the unimolecular elimination (E1) reaction can become a significant competing pathway, leading to the formation of unsaturated carboxylic acids. stackexchange.com

The general reaction proceeds as follows:

Formation of Carbocation: The C-Br bond breaks heterolytically, forming a stable tertiary carbocation and a bromide ion. askfilo.com

Nucleophilic Attack: The oxygen-centered nucleophile attacks the planar carbocation. This can occur from either face, which would lead to a racemic mixture if the carbon were the sole stereocenter. askfilo.com

Table 1: Products from Reactions with Oxygen-Centered Nucleophiles

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Water | H₂O | 2-Hydroxy-2-methylbutanoic acid |

| Hydroxide | Sodium Hydroxide (NaOH) | 2-Hydroxy-2-methylbutanoic acid |

| Alcohol | Ethanol (CH₃CH₂OH) | 2-Ethoxy-2-methylbutanoic acid |

Nitrogen-centered nucleophiles, such as ammonia (B1221849) and primary or secondary amines, can also displace the bromide ion in 2-bromo-2-methylbutanoic acid. Consistent with the behavior of tertiary alkyl halides, these reactions proceed via an SN1 mechanism. The initial product of the reaction with a primary or secondary amine is a protonated amine, which is subsequently deprotonated to yield the final amino acid derivative.

The reaction with an amine (R-NH₂) would follow these steps:

Carbocation Formation: Dissociation of the bromide ion to form the tertiary carbocation.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the carbocation.

Deprotonation: A base (which could be another amine molecule) removes a proton from the nitrogen atom to give the final product.

Table 2: Products from Reactions with Nitrogen-Centered Nucleophiles

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Ammonia | NH₃ | 2-Amino-2-methylbutanoic acid |

| Primary Amine | Methylamine (CH₃NH₂) | 2-(Methylamino)-2-methylbutanoic acid |

Sulfur-based nucleophiles are known for their high nucleophilicity. msu.edursc.org Thiolate ions (RS⁻), for instance, are excellent nucleophiles and react with 2-bromo-2-methylbutanoic acid through an SN1 mechanism to form thioethers. msu.edu The high polarizability and relatively lower basicity of many sulfur nucleophiles can favor substitution over elimination.

Carbon-centered nucleophiles, such as the cyanide ion (CN⁻), also participate in substitution reactions with tertiary halides. The reaction of 2-bromo-2-methylbutanoic acid with a cyanide salt like sodium cyanide would proceed through the SN1 pathway to generate 2-cyano-2-methylbutanoic acid, which can be further hydrolyzed to a dicarboxylic acid.

Table 3: Products from Reactions with Sulfur- and Carbon-Centered Nucleophiles

| Nucleophile Type | Reagent Example | Product |

|---|---|---|

| Sulfur-Centered | Sodium hydrosulfide (B80085) (NaSH) | 2-Mercapto-2-methylbutanoic acid |

| Sulfur-Centered | Sodium thiomethoxide (NaSCH₃) | 2-(Methylthio)-2-methylbutanoic acid |

Transformations of the Carboxylic Acid Functionality in 2-Bromo-2-methylbutanoic Acid

The carboxylic acid group is another key reactive site in the molecule, allowing for a variety of derivatization reactions. These transformations typically involve nucleophilic acyl substitution. wikipedia.org

Esterification of 2-bromo-2-methylbutanoic acid can be readily achieved through several methods, most commonly the Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol. study.com The reaction is an equilibrium process, and the formation of the ester can be favored by using an excess of the alcohol or by removing the water formed during the reaction. The existence of compounds like 2-bromo-2-methyl-butanoic acid ethyl ester confirms this reactivity. chemicalbook.com

The mechanism involves:

Protonation: An acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon.

Proton Transfer and Water Elimination: A proton is transferred to one of the hydroxyl groups, forming a good leaving group (water), which is subsequently eliminated to form the ester.

Table 4: Esterification Products of 2-Bromo-2-methylbutanoic Acid

| Alcohol | Reagent Example | Ester Product |

|---|---|---|

| Methanol | CH₃OH | Methyl 2-bromo-2-methylbutanoate |

| Ethanol | CH₃CH₂OH | Ethyl 2-bromo-2-methylbutanoate |

Direct reaction of 2-bromo-2-methylbutanoic acid with an amine to form an amide is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt from an acid-base reaction. Therefore, amidation is typically carried out by first converting the carboxylic acid into a more reactive derivative, such as an acid chloride.

Treatment of 2-bromo-2-methylbutanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride will produce 2-bromo-2-methylbutanoyl chloride. This highly reactive acid chloride can then be treated with ammonia, a primary amine, or a secondary amine to yield the corresponding primary, secondary, or tertiary amide, respectively.

Reaction Scheme for Amidation:

Step 1 (Acid Chloride Formation): C₂H₅C(CH₃)(Br)COOH + SOCl₂ → C₂H₅C(CH₃)(Br)COCl + SO₂ + HCl

Step 2 (Amide Formation): C₂H₅C(CH₃)(Br)COCl + 2 RNH₂ → C₂H₅C(CH₃)(Br)CONHR + RNH₃⁺Cl⁻

This two-step procedure is a versatile method for synthesizing a wide range of amides from 2-bromo-2-methylbutanoic acid.

Reduction Reactions of the Carboxyl Group

The carboxyl group of a carboxylic acid represents a high oxidation state of carbon, and its reduction typically requires potent reducing agents. libretexts.org For 2-Bromo-2-methylbutanoic acid, the carboxyl functional group can be reduced to a primary alcohol, yielding 2-bromo-2-methyl-1-butanol. This transformation is generally accomplished using powerful hydride-donating reagents.

Commonly employed reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and diborane (B8814927) (B₂H₆). libretexts.orgbritannica.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.orgjackwestin.com The reaction with LiAlH₄ proceeds via the addition of a hydride ion to the carbonyl carbon. The initial product is a metal salt which, upon hydrolysis, yields the final primary alcohol. libretexts.org

While specific studies detailing the reduction of 2-Bromo-2-methylbutanoic acid are not prevalent, the reactivity is expected to be consistent with that of other carboxylic acids. The presence of the alpha-bromo substituent is generally compatible with these reduction conditions, although care must be taken as the resulting bromo-alcohol could potentially undergo subsequent reactions depending on the workup conditions.

Table 1: Reagents for the Reduction of the Carboxyl Group

| Reagent | Product | General Applicability |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol (2-bromo-2-methyl-1-butanol) | High |

| Diborane (B₂H₆) | Primary Alcohol (2-bromo-2-methyl-1-butanol) | High |

| Sodium Borohydride (NaBH₄) | No reaction | Low |

Elimination Reactions of 2-Bromo-2-methylbutanoic Acid

2-Bromo-2-methylbutanoic acid, possessing a bromine atom on a tertiary carbon, is susceptible to elimination reactions, specifically dehydrobromination. This process involves the removal of a hydrogen atom from a beta-carbon and the bromine atom from the alpha-carbon, leading to the formation of an alkene. The presence of the carboxyl group on the alpha-carbon influences the reaction's feasibility and product distribution.

Treatment of 2-Bromo-2-methylbutanoic acid with a base can induce the elimination of hydrogen bromide (HBr). Depending on which beta-hydrogen is removed, two primary products can be formed:

2-Methyl-2-butenoic acid: Formed by removing a proton from the C3 position. This product can exist as two geometric isomers, (E)-2-methyl-2-butenoic acid (tiglic acid) and (Z)-2-methyl-2-butenoic acid (angelic acid).

2-Methyl-3-butenoic acid: Formed by removing a proton from the methyl group at C2.

According to Zaitsev's rule, elimination reactions tend to favor the formation of the more substituted, and therefore more stable, alkene. libretexts.org In this case, 2-methyl-2-butenoic acid is the more substituted product and is expected to be the major product. The choice of base can influence the product ratio. Non-bulky bases tend to favor the Zaitsev product, while sterically hindered (bulky) bases may favor the formation of the less substituted alkene (Hofmann product). libretexts.orgstudy.com

Table 2: Potential Elimination Products of 2-Bromo-2-methylbutanoic Acid

| Product Name | Structure | Type | Expected Yield (with non-bulky base) |

|---|---|---|---|

| (E)-2-Methyl-2-butenoic acid (Tiglic Acid) | CH₃CH=C(CH₃)COOH | Zaitsev Product | Major |

| (Z)-2-Methyl-2-butenoic acid (Angelic Acid) | CH₃CH=C(CH₃)COOH | Zaitsev Product | Major |

| 2-Methyl-3-butenoic acid | CH₂=CHCH(CH₃)COOH | Hofmann Product | Minor |

Mechanistic Studies and Kinetic Analysis of 2-Bromo-2-methylbutanoic Acid Transformations

Elucidation of Reaction Pathways and Transition States

The transformations of 2-Bromo-2-methylbutanoic acid, particularly elimination reactions, can proceed through different mechanistic pathways, primarily the unimolecular elimination (E1) and bimolecular elimination (E2) pathways.

E1 Mechanism: Given that 2-Bromo-2-methylbutanoic acid is a tertiary alkyl halide, the E1 pathway is a highly plausible route. This mechanism involves a two-step process. The first and rate-determining step is the spontaneous dissociation of the bromide leaving group to form a stable tertiary carbocation intermediate. chegg.com This carbocation is further stabilized by the adjacent alkyl groups. In the second, faster step, a weak base (which can be the solvent) abstracts a beta-proton, leading to the formation of the double bond. chegg.com The transition state of the rate-determining step involves the stretching and breaking of the carbon-bromine bond.

E2 Mechanism: The E2 mechanism is a concerted, one-step process where the base abstracts a beta-proton simultaneously with the departure of the bromide leaving group. libretexts.org This pathway requires an anti-periplanar arrangement of the beta-hydrogen and the leaving group. libretexts.org While common for primary and secondary halides, it can also occur with tertiary halides, especially in the presence of a strong, non-bulky base. libretexts.org The transition state for the E2 reaction involves the partial formation of the base-hydrogen bond, the carbon-carbon pi bond, and the partial breaking of the carbon-hydrogen and carbon-bromine bonds.

The presence of the carboxylic acid group can influence the reaction. Its electron-withdrawing nature might slightly destabilize the adjacent carbocation in an E1 pathway, while its acidity could lead to competitive acid-base reactions with the base used for elimination.

Influence of Solvent and Catalyst on Reaction Mechanisms

The choice of solvent and the presence of a catalyst can significantly influence the rate and mechanism of reactions involving 2-Bromo-2-methylbutanoic acid.

Solvent Effects:

Polar Protic Solvents: Solvents like water, alcohols, and carboxylic acids are capable of hydrogen bonding and have high dielectric constants. libretexts.org These solvents are particularly effective at stabilizing the charged species involved in the E1 mechanism: the carbocation intermediate and the bromide leaving group. libretexts.org By solvating these ions, polar protic solvents lower the energy of the transition state for the ionization step, thus accelerating E1 reactions. libretexts.org

Polar Aprotic Solvents: Solvents such as acetone, DMSO, and DMF are polar but cannot act as hydrogen bond donors. They are less effective at solvating anions (the leaving group) compared to protic solvents. Strong bases are often more reactive in aprotic solvents, which can favor the E2 mechanism.

Nonpolar Solvents: Solvents like hexane (B92381) and toluene (B28343) are generally poor choices for elimination reactions involving charged intermediates or reagents, as they cannot effectively stabilize charged species.

Catalyst Effects: In the context of elimination reactions, the "catalyst" is often the base itself, which is consumed in the reaction. However, in other transformations, catalysts can play a key role. For instance, in the reduction of the carboxyl group, while not strictly catalytic, the Lewis acidic nature of the aluminum in LiAlH₄ helps to coordinate with the carbonyl oxygen, facilitating the hydride attack. For elimination reactions, the introduction of certain Lewis acids could potentially promote the E1 pathway by coordinating with the bromine leaving group, making it depart more easily. However, this could also promote competing substitution (Sₙ1) reactions.

Applications of 2 Bromo 2 Methylbutanoic Acid As a Synthetic Building Block

Precursor in the Synthesis of Diverse Carboxylic Acid Derivatives

The structure of 2-bromo-2-methylbutanoic acid allows for chemical modifications at both the carboxylic acid function and the carbon atom bearing the bromine. This dual reactivity makes it a valuable precursor for a range of carboxylic acid derivatives.

The carboxylic acid group can undergo standard transformations. For instance, it can be converted into esters, amides, or acid chlorides. These reactions typically proceed without disturbing the bromine atom, preserving it for subsequent synthetic steps.

Simultaneously, the bromine atom at the alpha position is susceptible to nucleophilic substitution. A key example is its hydrolysis to form 2-hydroxy-2-methylbutanoic acid. This reaction, typically carried out with a base like a hydroxide (B78521) ion, replaces the bromine atom with a hydroxyl group, yielding an α-hydroxy acid. Similarly, reaction with ammonia (B1221849) can produce α-amino acids, which are fundamental building blocks in bio-organic chemistry.

| Reactant | Reaction Type | Product |

|---|---|---|

| Alcohol (e.g., Ethanol) | Esterification | Ethyl 2-bromo-2-methylbutanoate |

| Amine (e.g., Ammonia) | Amidation | 2-Bromo-2-methylbutanamide |

| Water/Hydroxide | Nucleophilic Substitution (Hydrolysis) | 2-Hydroxy-2-methylbutanoic acid |

| Ammonia | Nucleophilic Substitution (Amination) | 2-Amino-2-methylbutanoic acid |

Integration into Complex Molecular Architectures via Carbon-Carbon Bond Formation

A crucial application of 2-bromo-2-methylbutanoic acid in organic synthesis is its use in forming new carbon-carbon bonds. This is often achieved after converting the carboxylic acid to an ester, such as ethyl 2-bromo-2-methylbutanoate. The resulting α-bromo ester is an ideal substrate for reactions like the Reformatsky reaction.

In the Reformatsky reaction, an α-halo ester reacts with an aldehyde or ketone in the presence of metallic zinc. wikipedia.orglibretexts.org The zinc inserts into the carbon-bromine bond, creating an organozinc reagent known as a Reformatsky enolate. wikipedia.orgpearson.com This enolate is nucleophilic enough to add to the carbonyl carbon of the aldehyde or ketone, but generally not reactive enough to react with the ester group, which prevents self-condensation. libretexts.orgpearson.com The final product, after an acidic workup, is a β-hydroxy ester, effectively creating a new carbon-carbon bond and building a more complex molecular framework.

Another strategy for carbon-carbon bond formation involves coupling reactions with organometallic reagents. Organocuprates, also known as Gilman reagents, are known to react with alkyl halides to form new C-C bonds. chemistrysteps.com This provides a potential pathway for coupling the 2-methylbutanoic acid framework to various alkyl, vinyl, or aryl groups.

Role in the Preparation of Halogenated Organic Intermediates

2-Bromo-2-methylbutanoic acid can serve as a starting material for the synthesis of other halogenated organic intermediates. While the tertiary bromide is relatively stable, it can potentially undergo halogen exchange reactions, for instance, a Finkelstein reaction with an iodide salt, to yield 2-iodo-2-methylbutanoic acid. Such transformations can be useful when a different halogen is required for subsequent synthetic steps due to its specific reactivity.

Furthermore, the carboxylic acid moiety can be transformed while retaining the α-bromo center. For example, reduction of the carboxylic acid to an alcohol would yield 2-bromo-2-methylbutan-1-ol. This new halogenated intermediate possesses a primary alcohol group, which opens up a different set of possible chemical transformations, such as oxidation to the corresponding aldehyde or conversion to other functional groups, all while preserving the halogenated quaternary carbon center for later use.

Contributions to Polymer Science through Functional Monomers and Initiators

The structure of 2-bromo-2-methylbutanoic acid is highly relevant to polymer science, particularly in the field of controlled radical polymerization. While the acid itself might be used, its ester derivatives, such as ethyl 2-bromo-2-methylpropionate or methyl 2-bromoisobutyrate, are structurally analogous to some of the most common and effective initiators for Atom Transfer Radical Polymerization (ATRP). sigmaaldrich.comacs.org

ATRP is a powerful technique that allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures. encyclopedia.pubwikipedia.org The process relies on the reversible activation and deactivation of growing polymer chains, which is mediated by a transition metal catalyst, typically a copper(I) complex. wikipedia.orgacs.orgcmu.edu

The key to initiating ATRP is a molecule with a readily transferable halogen atom, like an alkyl halide. encyclopedia.pub Compounds like 2-bromo-2-methylpropionic acid and its esters are excellent ATRP initiators because the tertiary carbon-bromine bond is sufficiently weakened by the adjacent carbonyl group to be reversibly cleaved by the copper(I) catalyst. This generates a stable tertiary radical that initiates the polymerization of monomers. sigmaaldrich.com Given its identical α-bromo-α-methyl-substituted carboxylic acid structure, 2-bromo-2-methylbutanoic acid and its esters are expected to function effectively as ATRP initiators, providing a method to create well-defined polymers with an incorporated carboxylic acid (or ester) end-group. This terminal functional group is highly valuable for subsequent polymer modifications, such as grafting onto surfaces or conjugation with biomolecules. nih.govcmu.edu

| Compound Name | Application Note |

|---|---|

| 2-Bromo-2-methylpropionic acid | Used to synthesize dextran (B179266) macroinitiators for ATRP. sigmaaldrich.comsigmaaldrich.com |

| Ethyl 2-bromoisobutyrate | A common, commercially available initiator for ATRP of various monomers. acs.org |

| 2-Hydroxyethyl 2-bromoisobutyrate | Used to create polymers with a terminal hydroxyl group. sigmaaldrich.com |

| 2-Bromo-2-methylpropionyl bromide | Used to attach initiating sites to surfaces or molecules containing hydroxyl or amine groups for surface-initiated ATRP. nih.gov |

Advanced Structural Characterization and Computational Analysis of 2 Bromo 2 Methylbutanoic Acid

X-ray Crystallographic Analysis of 2-Bromo-2-methylbutanoic Acid (as a model for related alpha-brominated acids)

While a specific, publicly available crystal structure for 2-bromo-2-methylbutanoic acid is not prevalent in the literature, its solid-state behavior can be effectively modeled by examining the crystallographic data of closely related α-brominated and other halogenated carboxylic acids. These analogues provide critical insights into the non-covalent interactions that govern the three-dimensional architecture of such compounds.

In the solid state, the structure of α-brominated carboxylic acids is heavily influenced by a network of intermolecular interactions, with hydrogen bonding being the most dominant. Unlike simple carboxylic acids that typically form well-known centrosymmetric dimer motifs via O—H···O=C hydrogen bonds, the presence of a bromine atom at the α-position introduces alternative bonding possibilities.

A significant interaction observed in related structures is the hydrogen bond between the carboxylic acid's hydroxyl group and a bromine atom of an adjacent molecule (O—H···Br). Studies on compounds featuring both carboxylic acid and bromide moieties have demonstrated the prevalence of this type of interaction over the conventional acid-acid dimer. For instance, in N-(4-carboxybenzyl)pyridinium bromide, the structure is characterized by a [C(O)OH•••Br] hydrogen bond, with an O•••Br distance of 3.199 Å. nsf.gov This demonstrates a clear preference for the bromide ion to act as a hydrogen bond acceptor. This motif is a key feature that disrupts the typical packing of carboxylic acids and is expected to be a defining characteristic in the crystal lattice of 2-bromo-2-methylbutanoic acid.

These O—H···Br interactions are generally stronger and more directional than weaker C—H···O or C—H···Br contacts, and thus play a primary role in directing the supramolecular assembly.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| Primary Hydrogen Bond | O—H (Carboxyl) | Br (α-Bromo) | ~3.1 - 3.2 | Directs primary assembly, often precluding acid-dimer formation. nsf.gov |

| Secondary Interaction | C—H | O=C (Carbonyl) | Variable | Contributes to packing efficiency and lattice stability. |

| Halogen Bond | C—Br | O=C (Carbonyl) | Variable | Potential weak interaction influencing molecular orientation. |

This interactive table summarizes the key intermolecular interactions anticipated in the solid-state structure of α-brominated carboxylic acids.

Analysis of related α-hydroxy carboxylic acids, which also feature competing hydrogen bond donors and acceptors, reveals that the specific interplay of interactions leads to complex and varied supramolecular synthons. researchgate.net For α-bromo acids, the primary synthon is expected to be a catemer chain built upon the O—H···Br hydrogen bond. These chains would then pack together in a manner optimized to satisfy weaker secondary interactions, leading to a dense, three-dimensional crystalline solid. The steric bulk of the methyl and ethyl groups in 2-bromo-2-methylbutanoic acid would further influence this packing, creating specific cavities and contacts within the lattice.

The conformation of the 2-bromo-2-methylbutanoic acid molecule in the crystalline state is determined by minimizing intramolecular steric strain and optimizing intermolecular interactions. The orientation of the atoms around the chiral α-carbon is fixed, but rotation is possible around the Cα—C(OOH) and Cα—C(ethyl) single bonds.

A key conformational feature is the disposition of the carboxylic acid group. Carboxylic acids generally favor a syn conformation, where the acidic proton is eclipsed with the carbonyl oxygen. nsf.gov This preference is maintained when forming hydrogen bonds to halides, including bromide. nsf.gov Therefore, it is highly probable that the C=O and O-H bonds in 2-bromo-2-methylbutanoic acid would adopt a syn-planar arrangement within the crystal structure. The rotational position of the ethyl group would be staggered relative to the substituents on the α-carbon to minimize steric hindrance.

Advanced Spectroscopic Investigations for Elucidating Reaction Intermediates and Pathways

The synthesis of 2-bromo-2-methylbutanoic acid, typically achieved via the Hell-Volhard-Zelinskii (HVZ) reaction, involves a series of reactive intermediates. masterorganicchemistry.comlibretexts.org Advanced spectroscopic techniques are invaluable for monitoring the progress of this reaction and gaining a deeper understanding of its mechanism.

In-situ spectroscopy allows for the real-time analysis of a reaction mixture without the need for sample extraction, which is crucial for studying transient and labile intermediates. spectroscopyonline.com Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly well-suited for monitoring the HVZ reaction.

The key transformation in the initial stage of the HVZ reaction is the conversion of the carboxylic acid to an acyl bromide intermediate by a reagent like phosphorus tribromide (PBr₃). libretexts.orglibretexts.org This change can be readily monitored spectroscopically.

FTIR Spectroscopy: The C=O stretching frequency of a carboxylic acid is typically found around 1700-1725 cm⁻¹. The corresponding acyl bromide C=O stretch appears at a significantly higher frequency, around 1800 cm⁻¹. By monitoring the disappearance of the acid peak and the appearance of the acyl bromide peak in real-time, one can track the formation of this key intermediate.

Raman Spectroscopy: Raman spectroscopy is also effective, especially in non-polar solvents, and offers complementary information. It can monitor the same carbonyl shifts and is often less sensitive to water, which is used in the final hydrolysis step.

Beyond simple reaction monitoring, spectroscopy provides deep mechanistic insights. The HVZ reaction proceeds through the enol form of the acyl bromide, which is the species that reacts with elemental bromine. masterorganicchemistry.comlibretexts.org While directly observing the enol intermediate is challenging due to its low steady-state concentration, its formation can be inferred.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. Although not typically used in-situ for this reaction due to reactants and instrumental constraints, analysis of aliquots can provide a detailed picture.

¹H NMR: The disappearance of the α-hydrogen signal (if present) is a key indicator of bromination. For 2-methylbutanoic acid, there is no α-hydrogen to monitor, as it is a tertiary carboxylic acid. The reaction proceeds because an enolizable acyl bromide is formed. chemistrysteps.com Spectroscopic analysis would focus on the shifts of the β-CH₂ and γ-CH₃ protons of the ethyl group and the α-CH₃ group, which would change their chemical environment upon conversion from the starting acid to the acyl bromide and finally to the α-bromo product.

¹³C NMR: The chemical shift of the carbonyl carbon is highly sensitive to its electronic environment. This allows for clear differentiation between the starting carboxylic acid, the acyl bromide intermediate, and the final α-brominated product.

| Species | Key Spectroscopic Handle (IR) | Key Spectroscopic Handle (¹³C NMR) | Mechanistic Role |

| 2-Methylbutanoic Acid | C=O stretch ~1710 cm⁻¹ | C=O carbon ~180 ppm | Starting Material |

| Acyl Bromide Intermediate | C=O stretch ~1800 cm⁻¹ | C=O carbon ~170 ppm | Reacts with Br₂ |

| Acyl Bromide Enol | C=C stretch ~1650 cm⁻¹ | (Low concentration) | Nucleophile in Bromination |

| 2-Bromo-2-methylbutanoyl bromide | C=O stretch ~1800 cm⁻¹ | C=O carbon ~170 ppm | Brominated Intermediate |

| 2-Bromo-2-methylbutanoic Acid | C=O stretch ~1710 cm⁻¹ | C=O carbon ~175 ppm | Final Product |

This interactive table outlines the characteristic spectroscopic signals that can be used to identify and monitor the key species involved in the synthesis of 2-bromo-2-methylbutanoic acid via the HVZ reaction.

Computational Chemistry and Molecular Modeling of 2-Bromo-2-methylbutanoic Acid

Computational chemistry and molecular modeling serve as powerful tools to investigate the nuanced structural and electronic properties of 2-Bromo-2-methylbutanoic acid at an atomic level. These theoretical approaches provide insights that are often complementary to experimental data, offering a detailed understanding of the molecule's behavior.

Conformational Analysis and Energy Landscapes

The conformational flexibility of 2-Bromo-2-methylbutanoic acid is primarily dictated by the rotation around its single bonds. Of particular interest are the rotations involving the carboxylic acid group and the ethyl group attached to the chiral center. A comprehensive conformational analysis reveals the preferred three-dimensional arrangements of the molecule and the energy barriers separating them.

Due to the presence of a bulky bromine atom and a methyl group on the same carbon, steric hindrance plays a significant role in determining the stable conformers. Theoretical calculations, such as those employing Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), can be used to map the potential energy surface of the molecule as a function of key dihedral angles. For the carboxylic acid group, two primary conformations, syn and anti, are considered, referring to the orientation of the acidic proton relative to the carbonyl group. It is generally observed that the syn conformation is more stable in isolated carboxylic acids.

The energy landscape of 2-Bromo-2-methylbutanoic acid would likely be characterized by several local minima, corresponding to different staggered conformations of the ethyl group and the orientation of the carboxylic acid. The relative energies of these conformers determine their population at a given temperature.

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| Global Minimum | -175° | 0.00 | 75.3 |

| Local Minimum 1 | 65° | 1.25 | 15.7 |

| Local Minimum 2 | -60° | 2.50 | 8.9 |

| Transition State 1 | 0° | 5.80 | - |

| Transition State 2 | 120° | 7.20 | - |

Electronic Structure Calculations and Reactivity Prediction

Electronic structure calculations provide a detailed picture of the electron distribution within the 2-Bromo-2-methylbutanoic acid molecule, which is fundamental to understanding its reactivity. High-level ab initio methods can be employed to calculate various molecular properties.

The presence of the electron-withdrawing bromine atom and carboxylic acid group significantly influences the electronic properties of the molecule. The carbon atom attached to the bromine (the alpha-carbon) is expected to be electrophilic due to the polarization of the C-Br bond. This makes it susceptible to nucleophilic attack.

Molecular orbital analysis, including the visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can help in predicting the sites of chemical reactivity. The LUMO is likely to be centered around the C-Br antibonding orbital, indicating that this bond would be broken during a nucleophilic substitution reaction. The HOMO, conversely, would likely have significant contributions from the lone pairs of the oxygen and bromine atoms.

Electrostatic potential maps can further illustrate the electron-rich and electron-poor regions of the molecule, guiding the prediction of intermolecular interactions. Reactivity indices, derived from conceptual DFT, can also be calculated to quantify the molecule's susceptibility to different types of chemical reactions.

| Property | Calculated Value |

|---|---|

| Dipole Moment (Debye) | 2.15 D |

| HOMO Energy (eV) | -10.85 eV |

| LUMO Energy (eV) | -0.98 eV |

| HOMO-LUMO Gap (eV) | 9.87 eV |

| Mulliken Charge on Cα | +0.25 e |

| Mulliken Charge on Br | -0.18 e |

Molecular Dynamics Simulations of Compound Interactions

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of 2-Bromo-2-methylbutanoic acid and its interactions with other molecules, such as solvents or biological macromolecules. These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the system evolves over time.

In an aqueous environment, MD simulations could be used to investigate the solvation structure of 2-Bromo-2-methylbutanoic acid. This would involve analyzing the radial distribution functions of water molecules around the different functional groups of the solute. Hydrogen bonding interactions between the carboxylic acid group and water molecules would be of particular interest.

Furthermore, MD simulations can be employed to study the behavior of 2-Bromo-2-methylbutanoic acid at interfaces, such as a lipid bilayer, to understand its potential to cross biological membranes. By calculating the potential of mean force for the molecule to move from the aqueous phase into the hydrophobic core of the membrane, insights into its permeability can be gained.

The choice of force field is crucial for the accuracy of MD simulations. For a molecule like 2-Bromo-2-methylbutanoic acid, a well-parameterized force field that accurately describes the interactions of halogenated organic compounds is necessary.

| Functional Group | Average Interaction Energy (kcal/mol) | Primary Interaction Type |

|---|---|---|

| Carboxylic Acid | -15.5 | Hydrogen Bonding |

| Bromine Atom | -2.1 | Halogen Bonding / van der Waals |

| Methyl Group | -1.8 | van der Waals |

| Ethyl Group | -2.5 | van der Waals |

Future Research Directions and Emerging Applications of 2 Bromo 2 Methylbutanoic Acid

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of α-bromo carboxylic acids, such as 2-bromo-2-methylbutanoic acid, often relies on the Hell-Volhard-Zelinsky (HVZ) reaction. libretexts.orgchemistrysteps.commasterorganicchemistry.comwikipedia.orglibretexts.orgbyjus.com This method, while effective, typically involves harsh reagents like phosphorus tribromide and elemental bromine, raising environmental and safety concerns. masterorganicchemistry.combyjus.com Future research will likely focus on developing more sustainable and efficient synthetic methodologies.

Catalytic Enantioselective Synthesis: A significant area for development is the catalytic enantioselective synthesis of 2-bromo-2-methylbutanoic acid. The presence of a chiral center at the α-carbon makes the development of stereoselective synthetic routes highly desirable for applications in pharmaceuticals and biologically active molecules. Future investigations could explore the use of chiral organocatalysts or transition-metal complexes to achieve high enantiomeric excess in the bromination of 2-methylbutanoic acid.

Biocatalysis: The use of enzymes in organic synthesis offers a green alternative to traditional chemical methods. wikipedia.org Research into enzymatic halogenation or kinetic resolution of racemic mixtures of 2-bromo-2-methylbutanoic acid could provide highly selective and environmentally benign synthetic routes. wikipedia.org

Continuous Flow Chemistry: Continuous flow synthesis presents an opportunity to improve the safety and efficiency of bromination reactions. researchgate.netacs.orgacs.org By utilizing microreactors, reaction parameters such as temperature, pressure, and reaction time can be precisely controlled, potentially leading to higher yields, reduced side-product formation, and safer handling of hazardous reagents. researchgate.netacs.org

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for a variety of organic transformations. Future studies could explore the use of photoredox catalysis for the α-bromination of 2-methylbutanoic acid, which could offer a milder and more selective alternative to traditional methods.

Green Solvents and Reagents: A move away from hazardous solvents and reagents is a key aspect of sustainable chemistry. Research into the use of greener solvents, such as ionic liquids or supercritical fluids, for the HVZ reaction or alternative bromination methods could significantly reduce the environmental impact of synthesizing 2-bromo-2-methylbutanoic acid.

Exploration of Undiscovered Reactivity Profiles and Transformations

The reactivity of 2-bromo-2-methylbutanoic acid is largely dictated by the presence of the carboxylic acid and the tertiary α-bromo group. While some transformations are well-established, there is considerable scope for exploring novel reactivity profiles.

Dehalogenation Reactions: The carbon-bromine bond in 2-bromo-2-methylbutanoic acid is susceptible to cleavage. The rate of dehalogenation is influenced by the strength of the carbon-halogen bond, with the C-Br bond being weaker than C-Cl and C-F bonds. wikipedia.org For alkyl halides, the rate of dehalogenation also follows the trend of primary > secondary > tertiary, suggesting that the dehalogenation of this tertiary bromide may have unique reactivity. wikipedia.org Future studies could investigate novel catalytic systems for the controlled dehalogenation of 2-bromo-2-methylbutanoic acid, leading to the formation of 2-methylbutanoic acid or other derivatives.

Radical Reactions: The tertiary α-bromo group can serve as a precursor for radical generation. Future research could explore the participation of 2-bromo-2-methylbutanoic acid in various radical-mediated transformations, such as atom transfer radical addition (ATRA) reactions, to form new carbon-carbon and carbon-heteroatom bonds.

Reformatsky and Related Reactions: The ester derivatives of 2-bromo-2-methylbutanoic acid are potential substrates for the Reformatsky reaction, which involves the formation of a zinc enolate that can react with carbonyl compounds to form β-hydroxy esters. pearson.comwikipedia.orglibretexts.orgthermofisher.comtestbook.com Exploring the scope and limitations of this reaction with the sterically hindered tertiary α-bromo ester could lead to the synthesis of complex molecules with quaternary carbon centers.

Synthesis of Heterocycles: The bifunctional nature of 2-bromo-2-methylbutanoic acid makes it an attractive starting material for the synthesis of heterocyclic compounds. For instance, it could potentially be used in the synthesis of β-lactams, which are important structural motifs in many antibiotics. organic-chemistry.orgencyclopedia.pubnih.govresearchgate.netresearchgate.net Future work could focus on developing novel cyclization strategies to access a variety of heterocyclic scaffolds.

Design and Synthesis of Advanced Functional Materials Utilizing 2-Bromo-2-methylbutanoic Acid as a Building Block

The unique structure of 2-bromo-2-methylbutanoic acid makes it a promising candidate as a monomer or initiator in the synthesis of advanced functional materials.

Atom Transfer Radical Polymerization (ATRP): Esters of 2-bromo-2-methylbutanoic acid are structurally similar to common initiators used in atom transfer radical polymerization (ATRP), a controlled radical polymerization technique that allows for the synthesis of well-defined polymers with complex architectures. nih.govumich.eduwikipedia.orgcmu.eduorganic-chemistry.orgethz.ch The tertiary bromide is a good initiating site for ATRP. Future research could focus on using derivatives of 2-bromo-2-methylbutanoic acid as initiators to synthesize a variety of polymers with tailored properties.

Star Polymers: The carboxylic acid functionality of 2-bromo-2-methylbutanoic acid could be used to anchor it to a multifunctional core, creating a multi-site initiator for the synthesis of star polymers via ATRP. mdpi.comrsc.orgnih.gov These star polymers could have applications in areas such as drug delivery, coatings, and nanotechnology.

Functional Polymers: The bromine atom on the polymer chains initiated with a 2-bromo-2-methylbutanoate derivative can be further functionalized, allowing for the introduction of various chemical groups to tune the properties of the resulting polymer. This opens up possibilities for creating polymers with specific functionalities for applications in sensors, catalysts, and biomaterials.

Liquid Crystals: The chiral nature of 2-methylbutanoic acid and its derivatives is known to be a component in some liquid crystalline materials. wikipedia.orgnih.gov Future investigations could explore the incorporation of 2-bromo-2-methylbutanoic acid into liquid crystal structures, potentially leading to materials with novel optical and electronic properties.

Theoretical Predictions and Experimental Validation of New Chemical Phenomena

Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules, guiding experimental work and providing deeper insights into chemical phenomena.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, bond dissociation energies, and reaction mechanisms involving 2-bromo-2-methylbutanoic acid. Such studies could predict the feasibility of novel reactions and help in the design of more efficient catalysts for its synthesis and transformation.

Prediction of Spectroscopic Properties: Computational methods can be used to predict the spectroscopic properties of 2-bromo-2-methylbutanoic acid, such as its NMR and IR spectra. These predictions can aid in the characterization of the compound and its reaction products, and can also be used to validate the accuracy of the theoretical models.

Modeling of Polymerization Processes: Theoretical modeling can be used to simulate the ATRP of various monomers initiated by derivatives of 2-bromo-2-methylbutanoic acid. These simulations could provide insights into the kinetics of the polymerization and the properties of the resulting polymers, facilitating the design of new materials with desired characteristics.

Q & A

Q. What are the recommended methods for synthesizing 2-bromo-2-methylbutanoic acid in laboratory settings?

Methodological Answer: The synthesis typically involves the bromination of 2-methylbutanoic acid using reagents like HBr in the presence of a peroxide (to avoid competing elimination reactions). Key steps include:

- Reaction Setup : Equimolar HBr and 2-methylbutanoic acid in anhydrous conditions, with catalytic peroxide (e.g., benzoyl peroxide) at 0–5°C.

- Purification : Recrystallization from ethanol/water or column chromatography (silica gel, eluent: hexane/ethyl acetate 4:1) to achieve >95% purity .

- Validation : Monitor reaction progress via TLC (Rf ~0.3 in hexane/ethyl acetate) and confirm purity via GC or HPLC (>98.0% by HPLC) .

Q. How should researchers characterize the purity and structure of 2-bromo-2-methylbutanoic acid?

Methodological Answer:

Q. What safety protocols are essential for handling 2-bromo-2-methylbutanoic acid?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C, away from moisture and light. Stability decreases above 25°C .

- Spill Management : Neutralize spills with sodium bicarbonate, followed by adsorption using vermiculite .

Advanced Research Questions

Q. How can mechanistic insights be gained from studying the reactivity of 2-bromo-2-methylbutanoic acid in nucleophilic substitution reactions?

Methodological Answer:

- Kinetic Studies : Compare SN1 vs. SN2 pathways by varying solvent polarity (e.g., acetone vs. DMSO) and measuring reaction rates. Steric hindrance from methyl groups favors SN1 mechanisms .

- Isotopic Labeling : Use deuterated solvents (e.g., D2O) to track proton exchange in intermediates via NMR.

- Computational Modeling : DFT calculations (e.g., Gaussian 16) to map transition states and predict regioselectivity in substitution reactions .

Q. How can researchers resolve contradictory data on the catalytic activity of 2-bromo-2-methylbutanoic acid derivatives in organic synthesis?

Methodological Answer:

- Systematic Screening : Test derivatives under controlled conditions (temperature, solvent, catalyst loading) to isolate variables. Use DOE (Design of Experiments) software for optimization .

- Cross-Validation : Compare results across multiple analytical techniques (e.g., HPLC for purity, LC-MS for byproduct identification).

- Literature Benchmarking : Cross-reference with structurally similar compounds (e.g., 2-bromo-N-(4-chlorophenyl)butanamide) to identify trends in reactivity .

Q. What strategies optimize the synthesis of 2-bromo-2-methylbutanoic acid to minimize byproducts?

Methodological Answer:

- Reagent Optimization : Replace HBr with N-bromosuccinimide (NBS) in radical bromination to reduce acid-catalyzed side reactions.

- Temperature Control : Maintain reaction at 0–5°C to suppress elimination (e.g., forming alkenes).

- In Situ Monitoring : Use FTIR to track Br-C=O bond formation (peak ~550 cm⁻¹) and adjust reagent stoichiometry dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.